(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[(Z)-3-[2-(dimethylamino)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-6-8-15(9-7-14)18(23)21-17(13-16-5-4-12-25-16)19(24)20-10-11-22(2)3/h4-9,12-13H,10-11H2,1-3H3,(H,20,24)(H,21,23)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRCGSYAGMCJBG-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the process of melanogenesis.
Mode of Action
The compound interacts with tyrosinase in a competitive manner, inhibiting its activity. It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin.
Biochemical Pathways
The inhibition of tyrosinase by this compound disrupts the melanogenesis pathway, reducing the production of melanin. This can have downstream effects on skin pigmentation and could potentially be used in the treatment of hyperpigmentation disorders.
Result of Action
The molecular and cellular effects of the compound’s action include a dose-dependent reduction in melanin content and intracellular tyrosinase in α-MSH and IBMX-induced B16F10 cells. This suggests that the compound could be effective in reducing pigmentation.
Biological Activity
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.
Synthesis
The compound can be synthesized through various methods involving the coupling of thiophene derivatives with benzamide structures. The synthetic routes often emphasize optimizing yield and purity while ensuring the desired biological activity is retained. Techniques such as virtual screening and chemical synthesis have been employed to identify effective derivatives and optimize their pharmacological properties .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity :
- The compound has shown promising results as a BRAF V600E kinase inhibitor, which is crucial in the treatment of melanoma. In vitro studies have demonstrated submicromolar inhibitory activities against this mutation, suggesting its potential as a therapeutic agent for targeted cancer therapies .
- Structure-activity relationship studies reveal that modifications at specific positions can enhance potency against cancer cell lines, with certain analogues exhibiting improved cytotoxicity compared to existing treatments .
-
Antimicrobial Activity :
- Recent investigations have highlighted its antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds derived from similar structures have been shown to possess high antibacterial activity, indicating that modifications to the thiophene and benzamide moieties can lead to effective antimicrobial agents .
- The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
Case Study 1: Cancer Cell Line Evaluation
A study evaluated the compound's efficacy against various cancer cell lines, including SK-OV3 (ovarian cancer) and NCI-N87 (gastric cancer). The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, significantly outperforming standard chemotherapeutics .
| Compound | Cell Line | IC50 (pM) |
|---|---|---|
| 18n | SK-OV3 | 7.7 |
| 18r | NCI-N87 | 11 |
Case Study 2: Antibacterial Activity
In another study focusing on antimicrobial resistance, derivatives of the compound were tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain analogues exhibited MIC values as low as 1 µg/mL, indicating strong antibacterial potential .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 18a | Staphylococcus aureus | 1 |
| 18b | Escherichia coli | 2 |
Structure-Activity Relationships
The biological activity of this compound is heavily influenced by its structural components:
Key Findings :
- Substituent Effects : Variations at the benzamide position significantly affect potency; for instance, N-substituted analogues generally demonstrate enhanced activity.
- Conformational Flexibility : The presence of a thiophene ring contributes to the compound's ability to interact with biological targets effectively.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures have shown selective uptake by cancer cells, suggesting that (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide may also exhibit anticancer properties. For instance, a study demonstrated that related compounds were effective in targeting specific cancer cell lines, indicating a potential pathway for developing targeted cancer therapies .
Anti-inflammatory Effects
Several studies have explored the anti-inflammatory properties of compounds with similar functional groups. For example, derivatives containing dimethylamino groups have been evaluated for their ability to inhibit inflammatory responses in vitro and in vivo. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory mediators .
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and viability. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Case Study 1: Anticancer Efficacy
A study conducted on structurally related compounds demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases. The results indicated that modifications to the side chains could enhance efficacy and selectivity .
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, a compound similar to this compound was tested for its anti-inflammatory effects on murine models. The results showed a reduction in paw edema and pro-inflammatory cytokine levels, suggesting its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide Derivatives
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Core Structure : Benzamide with a hydroxy-dimethyl ethyl group.
- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
- Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
(b) Benzothiazole Carboxamides (e.g., Compounds 4g–4n)
- Core Structure: Benzothiazole linked to thiazolidinone via carboxamide.
- Key Features : Halogenated aryl groups (e.g., 4-chlorophenyl) enhance lipophilicity and binding specificity.
- Synthesis: Ethanol reflux with yields up to 70%, followed by chromatographic purification.
- Applications : Studied for medicinal properties, suggesting the target’s thiophene could offer similar electronic effects .
Heterocyclic and Stereochemical Analogues
(a) (S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide (2f)
- Core Structure: Benzamide with triazole and dibenzylamino groups.
- Key Features : Synthesized via click chemistry (CuI/DBU in DMF, 50% yield).
- Comparison : Highlights the utility of amide-triazole hybrids, contrasting with the target’s thiophene-based design .
(b) (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide
Comparative Data Table
Q & A
Q. What role does the thiophene moiety play in the compound’s electronic properties?
- Answer : The thiophene ring enhances π-conjugation, lowering the HOMO-LUMO gap (calculated via TD-DFT). This increases UV-Vis absorbance in the 300–400 nm range, useful for photophysical studies. The sulfur atom also participates in charge-transfer interactions with metal ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
